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molecular formula C5H6O6 B1595586 1,1,2-Ethanetricarboxylic acid CAS No. 922-84-9

1,1,2-Ethanetricarboxylic acid

Cat. No. B1595586
M. Wt: 162.1 g/mol
InChI Key: RWLDAJMGAVDXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04665210

Procedure details

A reaction mixture comprising 49.2 g of triethyl 1,1,2-ethanetricarboxylate, 135 ml of 5N sodium hydroxide and 65 ml of water was stirred at 100° C. for 3 hours, then cooled and concentrated to about 150 ml. A 50 ml portion of cold concentrated hydrochloric acid was added and the mixture was extracted three times with ether. The ether extracts were combined, dried and evaporated, giving 12.5 g of 1,1,2-ethanetricarboxylic acid, mp 169°-170° C.
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:13]([O:15]CC)=[O:14])([C:8]([O:10]CC)=[O:9])[CH2:2][C:3]([O:5]CC)=[O:4].[OH-].[Na+]>O>[CH:1]([C:13]([OH:15])=[O:14])([C:8]([OH:10])=[O:9])[CH2:2][C:3]([OH:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
49.2 g
Type
reactant
Smiles
C(CC(=O)OCC)(C(=O)OCC)C(=O)OCC
Name
Quantity
135 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 150 ml
ADDITION
Type
ADDITION
Details
A 50 ml portion of cold concentrated hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)O)(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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